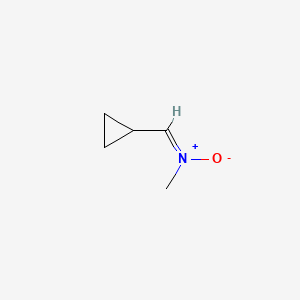![molecular formula C11H13NO5 B13082863 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid CAS No. 1421601-43-5](/img/structure/B13082863.png)
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxycarbonyl group attached to the pyrrole ring, which is further connected to a pentanoic acid chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification. The final step involves the attachment of the pentanoic acid chain through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors are employed to optimize the reaction conditions and scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the pyrrole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1421601-43-5 |
|---|---|
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
5-(5-methoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-17-11(16)8-5-7(6-12-8)9(13)3-2-4-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
XOAOKOREPINNOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

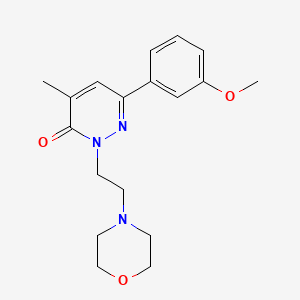
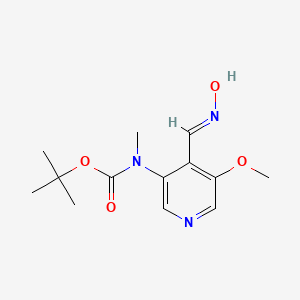
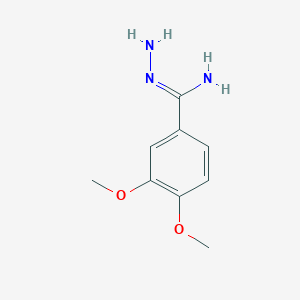
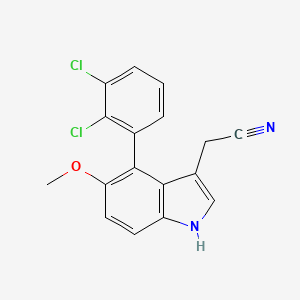
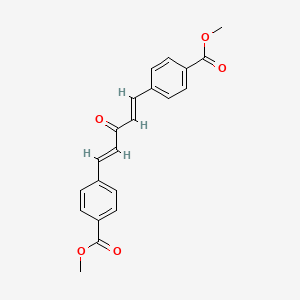
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)
![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)

